(3'-Ethoxy-biphenyl-2-yl)-acetic acid
Description
Overview of Biphenyl (B1667301) and Acetic Acid Scaffolds in Contemporary Chemical Research
The biphenyl scaffold, consisting of two connected phenyl rings, is recognized as a "privileged structure" in medicinal chemistry. nih.gov This framework is present in numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antihypertensive, anticancer, and anti-HIV effects. doaj.org The utility of the biphenyl moiety stems from its ability to form π-π stacking interactions and fit into hydrophobic pockets of biological targets like proteins and enzymes. mdpi.com A number of commercially available drugs are built upon this structure. For instance, Flurbiprofen and Fenbufen are biphenyl derivatives used as non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comajgreenchem.com
The acetic acid moiety is another cornerstone in drug design and biochemistry. nih.gov As a carboxylic acid, it can significantly influence a molecule's properties. The inclusion of a carboxylic acid group can enhance polarity and hydrophilicity, which in turn affects a compound's bioavailability. nih.gov This functional group is a key component in the pharmacophores of many therapeutic agents, enabling interactions with biological receptors through hydrogen bonding and ionic interactions. nih.gov Phenylacetic acid and its derivatives are not only important as metabolites but also serve as foundational materials for synthesizing a multitude of drugs. mdpi.com
Significance of Ethoxy Substitution Patterns in Biphenylacetic Acid Derivatives
The placement and nature of substituents on a core scaffold are critical for modulating a molecule's biological activity and physicochemical properties. An ethoxy group (-OCH₂CH₃) is an alkoxy substituent that can exert significant influence. The introduction of alkoxy groups can impact a compound's lipophilicity, electronic properties, and metabolic stability. nih.gov
In the context of drug design, modifying a molecule with alkoxy groups is a common strategy to enhance its therapeutic profile. These groups can alter how a molecule binds to its target and can also block sites that are susceptible to metabolic degradation, potentially prolonging the drug's action in the body. The specific positioning of the ethoxy group on the biphenyl ring, as in the 3'-position of (3'-Ethoxy-biphenyl-2-yl)-acetic acid, would create a distinct electronic and steric profile that could lead to unique interactions with biological systems. The presence of such groups is known to be crucial for the interaction between a ligand and its receptor. nih.gov
Current Research Frontiers and Unaddressed Areas in the Academic Study of Biphenylacetic Acid Structures
Current research into biphenylacetic acid structures remains an active and evolving field. A primary frontier is the synthesis of novel derivatives with tailored properties for specific therapeutic targets. Modern synthetic methods, such as the Suzuki-Miyaura cross-coupling reaction, have enabled chemists to efficiently create libraries of substituted biphenyl compounds for screening. ajgreenchem.com
A significant area of investigation is the development of new anticancer agents. nih.govajgreenchem.com Researchers are designing and synthesizing novel biphenyl carboxylic acids and testing their activity against various cancer cell lines. ajgreenchem.com Another major focus is in the area of immunotherapy, where biphenyl derivatives are being developed as small-molecule inhibitors of immune checkpoint pathways like PD-1/PD-L1, offering potential advantages over antibody-based therapies. researchgate.net
Furthermore, the "scaffold hopping" strategy is being employed to replace existing molecular cores with biphenyl structures to improve properties like water solubility and binding affinity to targets such as those involved in chronic myeloid leukemia. acs.org While broad research into biphenylacetic acids is ongoing, the specific properties and potential applications of many individual isomers, including this compound, remain largely unaddressed in academic literature, representing a gap in current knowledge and an opportunity for future investigation.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(3-ethoxyphenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-19-14-8-5-7-12(10-14)15-9-4-3-6-13(15)11-16(17)18/h3-10H,2,11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOWLVHGSTUVTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC=CC=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374466 | |
| Record name | (3'-Ethoxy[1,1'-biphenyl]-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669713-68-2 | |
| Record name | 3′-Ethoxy[1,1′-biphenyl]-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3'-Ethoxy[1,1'-biphenyl]-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity, Derivatization, and Functionalization of 3 Ethoxy Biphenyl 2 Yl Acetic Acid
Reactivity at the Carboxylic Acid Functionality
The carboxylic acid moiety is a versatile functional group that readily undergoes reactions such as esterification and amidation. These transformations are fundamental in medicinal chemistry for the development of prodrugs or for conjugation to other molecules.
Esterification Reactions for Prodrug or Derivative Formation
Esterification of the carboxylic acid group is a common strategy to create prodrugs of acidic non-steroidal anti-inflammatory drugs (NSAIDs). scispace.com This modification can enhance lipophilicity, improve membrane permeability, and mask the acidic nature of the parent drug, which is often associated with gastric irritation. researchgate.net The general principle involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or using a more reactive acylating agent like an acyl chloride. scispace.com
For biphenylacetic acid derivatives, esterification can lead to prodrugs with improved therapeutic profiles. researchgate.net For instance, mutual prodrugs have been synthesized by linking 4-biphenylacetic acid (an active metabolite of Fenbufen) with various phytophenolic compounds through an ester bond. scispace.comresearchgate.net This approach aims to combine the anti-inflammatory activity of the biphenylacetic acid with the antioxidant properties of phenols, potentially reducing NSAID-induced gastric damage. researchgate.net
Table 1: Examples of Esterification Approaches for Biphenylacetic Acid Derivatives
| Reactant 1 | Reactant 2 | Reaction Type | Product | Purpose |
| 4-Biphenylacetyl chloride | Phenolic/Alcoholic Compound | Acylation | Ester Prodrug | Creation of mutual prodrugs with potentially reduced ulcerogenic side effects. scispace.com |
| 4-Biphenylacetic acid | Chloroacetylated Phenol (B47542)/Alcohol | Nucleophilic Substitution | Ester Prodrug with Spacer | Introduction of a spacer to modulate drug release properties. scispace.com |
| Racemic NSAIDs (e.g., Ibuprofen) | Trialkyl Orthoesters | Lipase-Catalyzed Esterification | Enantiomerically Enriched Ester | Kinetic resolution to separate pharmacologically active enantiomers. mdpi.com |
The hydrolysis of these ester prodrugs in vivo by esterase enzymes releases the active parent drug. ebrary.net The rate of hydrolysis can be tuned by modifying the structure of the alcohol moiety, allowing for controlled drug release. ebrary.net
Amidation and Peptide Coupling Reactions (e.g., with PEG Linkers)
The carboxylic acid of (3'-Ethoxy-biphenyl-2-yl)-acetic acid can be converted into an amide through reaction with an amine. This reaction, known as amidation or peptide coupling, is a cornerstone of peptide synthesis and bioconjugation. bachem.comresearchgate.net The process typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. researchgate.net
Commonly used coupling reagents for this transformation include carbodiimides (like DCC or EDC), phosphonium (B103445) salts (like PyBOP), and aminium/uronium salts (like HBTU or HATU). bachem.com These reagents convert the carboxylic acid into a more reactive intermediate, such as an active ester or an acylphosphonium salt, which then readily reacts with the amine to form the stable amide bond. researchgate.net
This chemistry allows for the covalent attachment of this compound to various molecules, including polyethylene (B3416737) glycol (PEG) linkers. PEGylation is a widely used strategy to improve the pharmacokinetic properties of therapeutic agents by increasing their solubility, stability, and circulation half-life. The synthesis of PEG-like derivatives often involves the use of building blocks like [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA), which can be coupled to drugs containing a carboxylic acid. google.comgoogle.com
Table 2: Common Reagents for Amide Bond Formation
| Reagent Class | Examples | Mechanism of Action |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Activates the carboxyl group to form an O-acylisourea intermediate. |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Forms a reactive benzotriazolyl ester. bachem.com |
| Aminium/Uronium Salts | HBTU, HATU | Forms an active ester that readily reacts with amines. bachem.com |
Chemical Transformations Involving the Biphenyl (B1667301) System
The biphenyl scaffold itself is amenable to chemical modification, primarily through reactions targeting the aromatic rings.
Electrophilic Aromatic Substitution Reactions on the Phenyl Rings
The two phenyl rings of the biphenyl system can undergo electrophilic aromatic substitution (EAS), a fundamental reaction for functionalizing aromatic compounds. wikipedia.orgmasterorganicchemistry.com The position of substitution is directed by the existing substituents on the rings. wikipedia.org In this compound, the substituents are the ethoxy group, the acetic acid side chain, and the other phenyl ring.
The Phenyl Ring with the Acetic Acid Group: The -(CH₂)COOH group is generally considered to be weakly deactivating and an ortho, para-director due to the alkyl spacer. The other phenyl ring acts as a bulky substituent.
The Phenyl Ring with the Ethoxy Group: The ethoxy group (-OCH₂CH₃) is a strong activating group and an ortho, para-director due to the electron-donating resonance effect of the oxygen atom.
Therefore, electrophilic attack is most likely to occur on the ethoxy-substituted ring at the positions ortho and para to the ethoxy group. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), sulfonation (using SO₃/H₂SO₄), and Friedel-Crafts alkylation/acylation (using an alkyl/acyl halide and a Lewis acid catalyst). masterorganicchemistry.comuomustansiriyah.edu.iq The regioselectivity will be influenced by the steric hindrance imposed by the other ring and the substituents.
Oxidation and Reduction Pathways of the Biphenyl and Related Moieties
The biphenyl core is relatively stable to oxidation, but under strong oxidizing conditions, it can be degraded. acs.org The ethoxy group is also susceptible to oxidation. More relevant are the oxidation and reduction of the acetic acid side chain. The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides a route to other derivatives.
Oxidation of biphenyls can be achieved using certain microorganisms or chemical reagents. For example, bacterial oxidation can introduce hydroxyl groups onto the aromatic rings. nih.gov The oxidation potentials of biphenyl derivatives can be determined and are influenced by the nature of the substituents on the rings. acs.org
Stereochemical Considerations and Chiral Synthesis of Related Biphenylacetic Acid Derivatives
Many 2-arylpropionic acids, a class of NSAIDs that includes ibuprofen (B1674241) and ketoprofen, are chiral molecules, with the stereocenter located at the alpha-carbon of the propionic acid moiety. mdpi.comresearchgate.net The biological activity, particularly the inhibition of cyclooxygenase (COX) enzymes, often resides predominantly in one enantiomer, typically the (S)-enantiomer. mdpi.comresearchgate.netntu.edu.sg For example, (S)-ibuprofen is over 100 times more active as a COX-1 inhibitor than its (R)-counterpart. mdpi.com
While this compound itself is not chiral at the alpha-position, related derivatives with a methyl group at this position would be. The synthesis of such chiral biphenylacetic acid derivatives often results in a racemic mixture, which is a 50:50 mixture of both enantiomers. youtube.com
The separation of these enantiomers (chiral resolution) or their direct asymmetric synthesis is of significant interest in pharmaceutical development. nih.govchemrxiv.org
Methods for obtaining single enantiomers include:
Chiral Resolution: This can be achieved by reacting the racemic acid with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. Enzymatic kinetic resolution, using lipases to selectively esterify one enantiomer, is another effective method. mdpi.com
Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to stereoselectively create the desired enantiomer. nih.gov For instance, chiral phosphoric acids have been used as organocatalysts in various asymmetric syntheses to produce axially chiral biphenyls and other chiral molecules. nih.govmdpi.com Asymmetric hydrogenation of a suitable prochiral precursor is another powerful strategy. nih.gov
The stereochemical configuration can have a profound impact on the pharmacological and toxicological profiles of a drug. ntu.edu.sg In some cases, the "inactive" (R)-enantiomer can undergo in vivo metabolic conversion to the active (S)-enantiomer, a process known as chiral inversion. researchgate.netyoutube.com
Development of Novel this compound Derivatives for Enhanced Research Utility
The development of derivatives from a parent compound like this compound is crucial for advancing biological research. By chemically modifying the core structure, scientists can create sophisticated "chemical probes"—specialized tools designed to investigate biological systems, identify molecular targets, and elucidate mechanisms of action. mskcc.orgnih.gov The primary goal of such derivatization is not to create new therapeutics, but to generate molecules with enhanced utility for research applications, such as target identification and bioimaging. mskcc.orgolemiss.edu
The structure of this compound offers a prime site for functionalization: the carboxylic acid group. This functional group is readily activated and can be coupled with other molecules through stable amide bonds, providing a straightforward and reliable method for attaching various research-enabling tags. General strategies for creating these research tools include the synthesis of fluorescent probes, biotinylated affinity probes, and photoaffinity labeling agents. rsc.orgnih.govnih.gov
Fluorescent Probes for Bioimaging
To visualize the distribution of this compound within cells or tissues, a fluorescent probe can be synthesized. This is typically achieved by coupling the carboxylic acid of the parent compound with an amine-functionalized fluorophore, such as a fluorescein (B123965) or rhodamine derivative. nih.gov The resulting derivative retains the core biphenyl structure, which directs its biological interactions, while the attached fluorescent tag allows for its detection using techniques like fluorescence microscopy. rsc.org Such probes are invaluable for studying cellular uptake, subcellular localization, and engagement with potential target structures in their native environment. rsc.org
Biotinylated Derivatives for Target Identification
Identifying the specific proteins that a compound interacts with is a fundamental challenge in chemical biology. nih.gov One powerful method is affinity-based proteomics, which uses a "bait" molecule to capture its binding partners. nih.gov By creating a biotinylated derivative of this compound, researchers can produce such a bait. The synthesis involves forming an amide bond between the compound's carboxylic acid and an amine-containing biotin (B1667282) linker. nih.govmdpi.com This biotin-tagged probe can be introduced to a cell lysate; if it binds to a target protein, the entire complex can be isolated from the mixture using streptavidin-coated beads, which have a very high affinity for biotin. The captured protein can then be identified using techniques like mass spectrometry. nih.gov
Photoaffinity Labeling for Covalent Target Capture
Photoaffinity labeling (PAL) is a robust technique used to covalently link a compound to its target protein upon activation by light. nih.gov A photoaffinity probe of this compound would incorporate a photoreactive moiety, such as a diazirine or benzophenone, along with a reporter tag like biotin. nih.gov The general design involves coupling the parent compound's carboxylic acid to a linker that contains both the photoreactive group and the reporter tag. When this probe binds to its target, it can be irreversibly cross-linked by UV light, forming a permanent bond. The reporter tag then enables the isolation and identification of the now-covalently-labeled protein, providing high-confidence evidence of a direct molecular interaction. nih.gov
The table below summarizes these strategies for developing novel research derivatives from the parent compound.
| Derivative Type | Functional Moiety Added | Synthetic Strategy | Enhanced Research Utility |
|---|---|---|---|
| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Amide coupling between the carboxylic acid of the parent compound and an amine-functionalized fluorophore. | Allows for visualization of the compound's localization in cells and tissues via fluorescence microscopy. rsc.orgresearchgate.net |
| Affinity Probe | Biotin with a spacer arm | Amide coupling of the parent compound's carboxylic acid to an amino-biotin linker. nih.govnih.gov | Enables the isolation ("pull-down") and subsequent identification of target proteins from cell lysates. nih.gov |
| Photoaffinity Label | Photoreactive group (e.g., Phenyl-diazirine) and a reporter tag (e.g., Biotin) | Amide coupling to a linker containing both a photoreactive group and a tag. | Covalently cross-links to the target protein upon UV irradiation, enabling high-confidence target identification. nih.gov |
Theoretical and Computational Investigations of 3 Ethoxy Biphenyl 2 Yl Acetic Acid
Quantum Chemical Studies and Molecular Modeling
Quantum chemical studies and molecular modeling are indispensable for understanding the fundamental properties of (3'-Ethoxy-biphenyl-2-yl)-acetic acid. These methods allow for the detailed exploration of its three-dimensional structure, electronic landscape, and dynamic behavior, which collectively determine its chemical reactivity and potential biological interactions.
Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the ground-state electronic structure of molecules. semanticscholar.org For this compound, DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are used to find the most stable three-dimensional arrangement of its atoms, known as geometry optimization.
This optimization process yields a minimum energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. A critical parameter in biphenyl (B1667301) derivatives is the dihedral angle between the two phenyl rings, which is a result of the balance between π-conjugation (favoring planarity) and steric hindrance from ortho substituents (favoring a twisted conformation). ic.ac.uk In this compound, the presence of the acetic acid group at the 2-position induces significant steric strain, forcing the phenyl rings into a non-planar arrangement. The ethoxy group at the 3'-position has a lesser steric impact but influences the electronic distribution. The optimized geometry would reveal the precise nature of this twist, along with the conformations of the flexible acetic acid and ethoxy side chains.
| Parameter | Description | Predicted Value |
|---|---|---|
| Dihedral Angle (C1-C2-C1'-C6') | Twist angle between the two phenyl rings | ~50° - 70° |
| Bond Length (C-C)biphenyl | Central bond connecting the phenyl rings | ~1.49 Å |
| Bond Length (C=O)acid | Carbonyl bond in the acetic acid group | ~1.21 Å |
| Bond Length (C-O)acid | Single C-O bond in the acetic acid group | ~1.35 Å |
| Bond Length (C-O)ethoxy | Phenyl-oxygen bond in the ethoxy group | ~1.37 Å |
While DFT provides a static picture of the most stable structure, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. acs.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility and intermolecular interactions of this compound in different environments, such as in a solvent or near a biological target. dovepress.comnih.gov
For this molecule, MD simulations can explore the rotational freedom around the central biphenyl C-C bond, showing how the dihedral angle fluctuates around its equilibrium value. aip.org Simulations would also capture the flexibility of the ethoxy and acetic acid side chains, revealing the range of accessible conformations. When simulated in an aqueous environment, MD can characterize the formation and dynamics of hydrogen bonds between the carboxylic acid group and water molecules. This analysis is crucial for understanding how the molecule interacts with its environment and can provide a basis for studying its binding mechanism to protein targets. acs.orgresearchgate.net
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary electron donor and acceptor, respectively. youtube.comyoutube.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the biphenyl ring system, particularly the phenyl ring bearing the electron-donating ethoxy group. The LUMO is likely distributed over the other phenyl ring and the electron-withdrawing acetic acid moiety. researchgate.net The precise energies and distributions of these orbitals, calculated using methods like DFT, dictate the molecule's electronic properties and susceptibility to nucleophilic or electrophilic attack.
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |
| Ionization Potential (I) | -EHOMO | 6.0 to 7.0 |
| Electron Affinity (A) | -ELUMO | 1.5 to 2.5 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. mdpi.comdtic.mil The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.com
In the MEP surface of this compound, the most negative potential (red/yellow) would be concentrated around the oxygen atoms of the carbonyl and hydroxyl parts of the acetic acid group, as well as the oxygen of the ethoxy group, due to their high electronegativity and lone pairs of electrons. researchgate.net These regions represent the most likely sites for hydrogen bonding and interactions with electrophiles. Conversely, the most positive potential (blue) would be located on the acidic hydrogen of the carboxyl group, identifying it as the primary site for deprotonation and interaction with nucleophiles. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, charge distribution, and intramolecular delocalization (charge transfer) effects within a molecule. uni-muenchen.dewisc.edu By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy associated with electron delocalization, which is crucial for understanding conjugation and hyperconjugation effects. niscair.res.in
For this compound, NBO analysis would reveal significant intramolecular interactions. Key charge transfer events would include the delocalization of electron density from the lone pair orbitals of the ethoxy oxygen (nO) and the carbonyl oxygen (nO) into the antibonding π* orbitals of the adjacent phenyl rings. These n → π* interactions contribute to the electronic communication between the substituents and the aromatic system. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy E(2). researchgate.net
| Donor NBO | Acceptor NBO | Interaction Type | Predicted E(2) (kcal/mol) |
|---|---|---|---|
| LP(O)Ethoxy | π(C-C)Ring B | n → π | 15 - 25 |
| LP(O)Carbonyl | π(C-C)Ring A | n → π | 5 - 15 |
| π(C-C)Ring A | π(C-C)Ring B | π → π | 10 - 20 |
| π(C-C)Ring B | π(C-C)Ring A | π → π | 10 - 20 |
LP(O) denotes a lone pair on an oxygen atom. Ring A is the phenylacetic acid moiety; Ring B is the ethoxy-phenyl moiety.
In Silico Structure-Activity Relationship (SAR) Modeling for Biphenylacetic Acid Derivatives
In silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used extensively in drug discovery to correlate the chemical structure of compounds with their biological activity. nih.govdundee.ac.uk For a class of molecules like biphenylacetic acid derivatives, which are known to possess anti-inflammatory properties, QSAR models can be developed to predict their efficacy and guide the design of new, more potent analogs. researchgate.nettsijournals.com
A QSAR study on biphenylacetic acid derivatives would involve calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, including:
Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.
Steric Descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Verloop).
Hydrophobic Descriptors: LogP (partition coefficient).
Topological Descriptors: Connectivity indices that describe the molecular structure.
Molecular Docking Simulations for Putative Molecular Target Interactions
Molecular docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. In the case of this compound, a compound belonging to the biphenyl acetic acid class, molecular docking studies on analogous compounds have suggested potential interactions with key enzymes involved in the inflammatory cascade. These studies help in elucidating the compound's potential mechanism of action at a molecular level.
Research on various substituted biphenyl acetic acid derivatives has identified cyclooxygenase-2 (COX-2) and microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) as probable molecular targets. asianpubs.orgnih.govnku.edu These enzymes play a crucial role in the biosynthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain. nih.gov Docking analyses of similar compounds have revealed specific binding modes within the active sites of these enzymes.
The interactions are typically characterized by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, the carboxylic acid moiety of biphenyl acetic acid derivatives is often observed to form hydrogen bonds with key amino acid residues in the active site of COX-2, such as Arginine and Tyrosine. asianpubs.orgresearchgate.net The biphenyl core of the molecule generally sits (B43327) within a hydrophobic pocket of the enzyme, stabilized by van der Waals forces and π-π interactions with aromatic residues like Phenylalanine and Tryptophan. asianpubs.org
| Putative Molecular Target | Key Interacting Residues (from analog studies) | Type of Interaction | Potential Significance |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Arginine, Tyrosine, Phenylalanine, Tryptophan | Hydrogen Bonding, π-π Stacking, Hydrophobic Interactions | Inhibition of prostaglandin synthesis, leading to anti-inflammatory effects. |
| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | Arginine, Glutamine, Tyrosine | Hydrogen Bonding, Pi-Pi Interaction | Specific inhibition of prostaglandin E2 production, a key inflammatory mediator. mdpi.com |
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry offers a suite of methods for the theoretical prediction of spectroscopic parameters, which can be invaluable for the structural elucidation and characterization of novel compounds like this compound. These in silico approaches can provide insights into the expected spectral features before a compound is synthesized or can aid in the interpretation of experimental data.
Density Functional Theory (DFT) is a widely employed quantum mechanical method for predicting a range of molecular properties, including vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. ias.ac.in By calculating the electronic structure of a molecule, DFT can model its vibrational modes, which correspond to the absorption peaks in an IR spectrum. For instance, the characteristic stretching frequencies of the carboxylic acid O-H and C=O groups, as well as the aromatic C-H and C=C bonds of the biphenyl rings, can be computationally predicted. nih.govacs.org
Similarly, computational methods can predict the ¹H and ¹³C NMR spectra by calculating the magnetic shielding of each nucleus. acs.org This allows for the theoretical determination of chemical shifts for the protons and carbons in different chemical environments within the this compound molecule. These predicted spectra can then be compared with experimental data to confirm the molecular structure. The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. ias.ac.in
Ultraviolet-Visible (UV-Vis) absorption spectra can also be computationally modeled to predict the electronic transitions of a molecule. rsc.org For aromatic compounds like this compound, these calculations can help identify the wavelengths of maximum absorption (λmax) corresponding to π-π* transitions within the biphenyl system.
| Spectroscopic Parameter | Computational Method | Predicted Data Type | Structural Correlation |
|---|---|---|---|
| FT-IR Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-31G*) | Wavenumbers of vibrational modes | Corresponds to functional groups (e.g., C=O, O-H, C-O, aromatic C-H). nih.govacs.org |
| ¹H NMR Chemical Shifts (ppm) | DFT (e.g., GIAO method) | Chemical shifts of protons | Relates to the electronic environment of each hydrogen atom. acs.org |
| ¹³C NMR Chemical Shifts (ppm) | DFT (e.g., GIAO method) | Chemical shifts of carbons | Indicates the chemical environment of each carbon atom. acs.org |
| UV-Vis λmax (nm) | Time-Dependent DFT (TD-DFT) | Wavelengths of maximum absorption | Associated with electronic transitions within the conjugated biphenyl system. rsc.org |
In Vitro Biological Activity and Mechanistic Research of 3 Ethoxy Biphenyl 2 Yl Acetic Acid and Analogues
Identification of Molecular Targets through Phenotypic and Affinity-Based Screening Methodologies
The identification of specific molecular targets for biphenyl (B1667301) acetic acid analogues often employs a combination of computational and experimental techniques. In silico methods, such as virtual fragment screening, are utilized to predict the binding of compounds to macromolecular targets. This approach has been successful in identifying 3-phenylpropanoic acid and 2-(thiophen-2-yl)acetic acid as suitable platforms for developing inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. nih.gov
This computational screening is typically followed by chemical synthesis, often using methods like the Suzuki-Miyaura reaction to create a library of analogues. nih.gov These compounds are then subjected to in vitro assays to confirm their activity against the predicted target. For instance, researchers have designed and synthesized biphenyl compounds that target and induce the dimerization of Programmed death-ligand 1 (PD-L1), a key player in immune evasion by cancer cells. bioworld.com This strategy not only blocks the interaction of PD-L1 with its receptor PD-1 but can also trigger the degradation of PD-L1, showcasing a multi-faceted approach to inhibiting a cancer-related pathway. bioworld.com
Furthermore, target-aware molecule generation using chemical language models represents a cutting-edge approach. These generative AI models can design novel compounds with desired pharmacological properties by understanding the features of a specific protein target. biorxiv.org This allows for the creation of molecules optimized for binding and biological activity, accelerating the drug discovery process.
Investigation of Cellular Pathways and Biological Processes In Vitro
Autophagy is a cellular process for degrading and recycling cellular components, playing a crucial role in cellular homeostasis. revvity.com A key marker for monitoring autophagy is the conversion of the cytosolic form of microtubule-associated protein 1A/1B-light chain 3 (LC3B-I) to its lipidated form (LC3B-II), which is associated with the autophagosome membrane. revvity.com The level of LC3B-II is correlated with the number of autophagosomes, making it a primary biochemical marker for autophagy. revvity.com
While direct studies on (3'-Ethoxy-biphenyl-2-yl)-acetic acid are limited, research on other compounds demonstrates how autophagy modulation is assessed. For example, treatment of prostate cancer cells with 3-Azido withaferin A (3-AWA) showed a dose-dependent increase in the conversion of LC3B-I to LC3B-II, indicating an enhanced autophagic flux. researchgate.net The analysis of autophagic flux often involves the use of lysosomal inhibitors like bafilomycin A1. An increase in LC3B-II levels in the presence of such inhibitors confirms an induction of autophagy rather than a blockage of the degradation phase. researchgate.net
It is important to note that an increase in LC3B can also occur independently of autophagy, playing a non-canonical role in processes like anoikis (detachment-induced cell death) in ovarian cancer cells. nih.govnih.gov
Biphenyl acetic acid and its analogues are well-known for their anti-inflammatory properties. google.com Phenylacetic acid itself has been shown to contribute to inflammation by priming polymorphonuclear leukocytes (PMNLs), enhancing their oxidative burst and phagocytosis. nih.gov In contrast, synthetic analogues are often designed to suppress inflammatory responses.
A key mechanism of inflammation involves the production of mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) by activated macrophages. researchgate.net Phenylacetyl glutamine, a metabolite of phenylbutyric acid, has been shown to significantly inhibit the production of inflammatory cytokines, including TNF-α, in mouse spleen cells. nih.gov Similarly, a synthetic propenone compound, 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), inhibited both NO and TNF-α production in a dose-dependent manner in a murine macrophage-like cell line. researchgate.net The steroidal saponin (B1150181) DT-13 has also been shown to suppress TNF-α-induced upregulation of nitric oxide both in vivo and in vitro. nih.gov
The modulation of these inflammatory pathways is a key area of investigation for phenylacetic acid derivatives and related compounds. researchgate.net
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its activity is tightly controlled by its negative regulator, Murine Double Minute 2 (MDM2). rvaprostatecancersupport.org The p53-MDM2 pathway is a prime target for cancer therapy, and several natural and synthetic compounds have been developed to inhibit this interaction. rvaprostatecancersupport.orgresearchgate.net
Inhibiting the MDM2-p53 interaction can lead to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53. nih.gov For example, a potent and specific MDM2 inhibitor, MI-219, was shown to dose-dependently induce p53 accumulation and the upregulation of its target genes, including MDM2 and p21. nih.gov
Furthermore, some compounds can induce the degradation of MDM2, leading to an upregulation of p53. nih.gov For instance, anthraquinone (B42736) analogs have been shown to downregulate MDM2 in a dose- and time-dependent manner, thereby increasing p53 levels in leukemia cells. nih.gov While direct evidence for this compound is not available, the potential for its analogues to modulate the p53-MDM2 pathway remains an active area of research.
Enzyme Inhibition or Activation Studies In Vitro (e.g., cyclo-oxygenase inhibition by related phenylacetic acid NSAIDs)
A primary mechanism of action for many phenylacetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation and pain. mdpi.com There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and plays a major role in inflammation. researchgate.net
Many traditional NSAIDs are non-selective inhibitors of both COX isoforms. However, there is significant interest in developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with COX-1 inhibition. researchgate.netnih.gov Studies on phenoxy acetic acid derivatives have identified compounds with potent and selective COX-2 inhibitory activity, with IC50 values in the low micromolar to nanomolar range. mdpi.com For example, certain amide derivatives of indomethacin (B1671933) and meclofenamic acid have been shown to be potent and selective COX-2 inhibitors. nih.gov
Fenamic acid derivatives have also been studied for their substrate-selective inhibition of COX-2, where they can inhibit the oxygenation of endocannabinoids without affecting arachidonic acid oxygenation. nih.gov Beyond COX enzymes, research has also identified inhibitors of other enzymes, such as microsomal prostaglandin E synthase-1 (mPGES-1), from scaffolds like 3-biphenyl-2-yl propionic acid. nih.gov
Below is a table summarizing the in vitro COX inhibition data for some phenoxy acetic acid derivatives. mdpi.com
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| 5c | >10 | 0.08 ± 0.01 | >125 |
| 5d | >10 | 0.07 ± 0.01 | >142.86 |
| 5f | >10 | 0.09 ± 0.01 | >111.11 |
| 7b | 0.15 ± 0.01 | 0.08 ± 0.01 | 1.88 |
| 10c | >10 | 0.07 ± 0.01 | >142.86 |
| 10d | >10 | 0.06 ± 0.01 | >166.67 |
| 10e | >10 | 0.08 ± 0.01 | >125 |
| 10f | >10 | 0.09 ± 0.01 | >111.11 |
| Celecoxib | 14.93 ± 0.23 | 0.05 ± 0.02 | 298.6 |
| Mefenamic acid | 8.91 ± 0.11 | 1.98 ± 0.02 | 4.5 |
Data extracted from a study on phenoxy acetic acid derivatives and presented for illustrative purposes of analogue activity. mdpi.com
Anti-proliferative and Cytotoxic Activity Against Cancer Cell Lines In Vitro
Biphenyl compounds and their derivatives have demonstrated significant anti-proliferative and cytotoxic activity against various cancer cell lines. spandidos-publications.com For example, two novel hydroxylated biphenyl compounds, structurally related to curcumin, showed potent antitumor activity against malignant melanoma cells with IC50 values of 1.7 µM and 2.0 µM, respectively. nih.govmdpi.comsemanticscholar.org These compounds were shown to induce apoptosis and cause cell cycle arrest at the G2/M transition. nih.govsemanticscholar.org
Similarly, a biphenyl compound was found to induce apoptosis in breast cancer MDA-MB-231 cells with an IC50 of 2.68 µM. bioworld.com The mechanism was determined to be the inhibition of AKT phosphorylation by binding to cytoplasmic PD-L1. bioworld.com Honokiol, a naturally occurring biphenyl, also exhibits potent anti-proliferative activity against breast cancer cell lines. spandidos-publications.com
Studies on 2-arylbenzoxazole acetic acid derivatives have shown that the presence of an acetic acid group on the benzoxazole (B165842) nucleus can enhance cytotoxic activity against breast (MCF-7) and colon (HCT-116) cancer cell lines. core.ac.uk Acetic acid itself has been shown to be a powerful anticancer agent, inducing cell death in gastric cancer and mesothelioma cell lines in a concentration-dependent manner. nih.gov
The table below presents the cytotoxic activity of selected biphenyl and related compounds against various cancer cell lines.
| Compound | Cell Line | Activity | IC50 Value |
| Hydroxylated Biphenyl 11 | Malignant Melanoma | Anti-proliferative | 1.7 ± 0.5 µM mdpi.comsemanticscholar.org |
| Hydroxylated Biphenyl 12 | Malignant Melanoma | Anti-proliferative | 2.0 ± 0.7 µM mdpi.comsemanticscholar.org |
| Biphenyl Compound [I] | MDA-MB-231 (Breast Cancer) | Apoptosis Induction | 2.68 ± 0.27 µM bioworld.com |
| Acetoxycoumarin 7 | A549 (Lung Cancer) | Cytotoxic | 48.1 µM nih.gov |
| Acetoxycoumarin 7 | CRL 1548 (Liver Cancer) | Cytotoxic | 45.1 µM nih.gov |
Assessment of Antioxidant Properties In Vitro (e.g., DPPH assay)
The antioxidant potential of chemical compounds is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Research into the antioxidant properties of biphenyl derivatives has shown that their activity is highly dependent on the nature and position of substituents on the biphenyl rings. Studies on biphenyl-2,6-diethanone derivatives, for example, have indicated that the presence of hydroxyl, amine, and methoxy (B1213986) groups on the biphenyl scaffold contributes to significant free radical scavenging activity. sphinxsai.comresearchgate.net One particularly potent derivative exhibited an IC50 value of 54.96 µg/mL in the DPPH assay. sphinxsai.comresearchgate.net
The structure-activity relationship (SAR) studies of phenolic acids provide further insight. It has been observed that the presence of a -CH2COOH group (as in phenylacetic acid) can enhance antioxidant activity compared to a simple -COOH group (as in benzoic acid). researchgate.net Furthermore, alkoxy groups like methoxy and ethoxy, along with phenolic hydroxyl groups, are known to promote antioxidant activities. researchgate.net The antioxidant capacity is linked to the O-H bond dissociation enthalpy of phenolic hydroxyl groups and the compound's ability to donate electrons. researchgate.net For instance, in a study of gallic acid derivatives, the number and position of hydroxyl groups were critical for free radical scavenging efficiency.
While specific DPPH assay data for this compound is unavailable, the collective findings for its analogues suggest that the combination of the biphenyl core, the acetic acid side chain at the 2-position, and the ethoxy group at the 3'-position could confer notable antioxidant properties.
Table 1: In Vitro Antioxidant Activity of Selected Biphenyl Analogues (DPPH Assay) This table presents data for analogue compounds to infer the potential activity of this compound.
| Compound/Derivative Class | IC50 Value (µg/mL) | Source(s) |
|---|---|---|
| Substituted Biphenyl-2,6-diethanone (Compound 1e) | 54.96 | sphinxsai.comresearchgate.net |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide (Compound 16f) | 310.50 ± 0.73 | mdpi.com |
Investigation of Antimicrobial Activities In Vitro
The biphenyl moiety is a well-established pharmacophore in the development of antimicrobial agents. researchgate.net Numerous studies have demonstrated that derivatives of biphenyl exhibit activity against a wide spectrum of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netajptonline.com
The antimicrobial efficacy of these compounds is influenced by the specific substitutions on the biphenyl structure. For instance, a study on a series of synthesized biphenyl derivatives showed that certain compounds displayed significant activity against Escherichia coli and Candida albicans. ajptonline.com Another investigation into biphenyl compounds revealed moderate to good activity against bacteria such as Bacillus subtilis, Staphylococcus epidermidis, E. coli, and Pseudomonas aeruginosa. researchgate.net
More recent research has focused on biphenyl analogues to combat antibiotic-resistant bacteria. A series of biphenyl derivatives demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis (MREf), with minimum inhibitory concentration (MIC) values as low as 3.13 and 6.25 µg/mL, respectively. mdpi.com Structure-activity relationship analysis from this study indicated that hydroxyl groups and strong electron-withdrawing groups on the biphenyl rings were beneficial for antibacterial activity. mdpi.com Similarly, a biphenylglyoxamide-based analogue was identified as a potent bacterial membrane disruptor, with MIC values of 8 µM against S. aureus and 16 µM against E. coli. nih.gov
The acetic acid moiety itself is also known for its antibacterial properties. researchgate.net The combination of the biphenyl scaffold with an acetic acid functional group, as seen in this compound, suggests a potential for antimicrobial action. The ethoxy substituent would modulate the compound's lipophilicity, which is a critical factor for cell membrane penetration and interaction with microbial targets.
Table 2: In Vitro Antimicrobial Activity of Selected Biphenyl Analogues This table presents data for analogue compounds to infer the potential activity of this compound.
| Compound/Analogue Class | Test Organism(s) | Activity Measure | Result | Source(s) |
|---|---|---|---|---|
| Biphenyl Derivative (SCPD3) | Escherichia coli | Zone of Inhibition (250 mg/ml) | 22 mm | ajptonline.com |
| Biphenyl Derivative (SCPD4) | Candida albicans | Zone of Inhibition (250 mg/ml) | 21 mm | ajptonline.com |
| 4′-(Trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | MRSA | MIC | 3.13 µg/mL | mdpi.com |
| 5-(9H-Carbazol-2-yl)benzene-1,2,3-triol (6m) | MREf | MIC | 6.25 µg/mL | mdpi.com |
| Chloro-substituted Quaternary Ammonium Iodide Salt (15c) | Staphylococcus aureus | MIC | 8 µM | nih.gov |
| Chloro-substituted Quaternary Ammonium Iodide Salt (15c) | Escherichia coli | MIC | 16 µM | nih.gov |
Advanced Analytical Methodologies for Characterization and Quantification in Research
Chromatographic Separation Techniques
Chromatography is fundamental to isolating "(3'-Ethoxy-biphenyl-2-yl)-acetic acid" from reaction mixtures, synthetic byproducts, or biological matrices, and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of "this compound" and for its quantification. jchr.orgscielo.br A reverse-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. scielo.brresearchgate.net The compound, being moderately polar, is well-retained on the column and can be effectively separated from nonpolar impurities, which elute earlier, and more polar impurities, which elute later.
The method's specificity allows for the clear separation of the target analyte from potential starting materials and degradation products. jchr.org For quantification, a calibration curve is constructed by running a series of standard solutions of known concentrations. jchr.orgcnrs.fr The peak area of the analyte in a sample is then compared against this curve to determine its concentration. The limit of detection (LOD) and limit of quantification (LOQ) for biphenyl (B1667301) derivatives can be in the low µg/mL range, demonstrating the method's high sensitivity. scielo.br Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. beilstein-journals.org
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Purpose |
| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for effective separation. jchr.org |
| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric Acid) | The organic/aqueous mixture allows for gradient elution to resolve compounds with different polarities. Acid improves peak shape for the carboxylic acid. researchgate.net |
| Flow Rate | 1.0 mL/min | Ensures optimal separation efficiency and reasonable run time. beilstein-journals.org |
| Detection | UV-Vis Detector at 254 nm | The biphenyl system provides strong UV absorbance for sensitive detection. scielo.br |
| Column Temp. | Ambient or 30 °C | Maintains consistent retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Table 2: Example Purity and Quantification Data from HPLC Analysis
| Sample ID | Retention Time (min) | Peak Area | Purity (%) | Calculated Concentration (µg/mL) |
| Standard 1 | 8.52 | 150,234 | 99.9 | 10.0 |
| Standard 2 | 8.51 | 755,678 | 99.9 | 50.0 |
| Standard 3 | 8.53 | 1,498,912 | 99.9 | 100.0 |
| Test Sample | 8.52 | 1,123,456 | 98.7 | 75.1 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites or Derivatives
Due to the low volatility of the carboxylic acid group, direct analysis of "this compound" by Gas Chromatography (GC) is challenging. researchgate.net Therefore, a chemical derivatization step is required to convert the non-volatile acid into a more volatile derivative, such as a methyl ester or a trimethylsilyl (B98337) (TMS) ester. researchgate.netgcms.cz This process not only increases volatility but also improves thermal stability and chromatographic behavior. researchgate.netjfda-online.com
Once derivatized, GC-MS analysis can proceed. The sample is injected into the GC, where the derivatized compound is separated from other volatile components based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides mass information for identification. rsc.org This technique is particularly useful for identifying and quantifying volatile metabolites of the parent compound in biological studies or for detecting trace-level impurities that are amenable to gas chromatography after derivatization. researchgate.net
Table 3: Common Derivatization Reagents for GC Analysis of Carboxylic Acids
| Reagent | Derivative Formed | Key Advantages |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) Ester | Highly reactive, produces volatile byproducts that do not interfere with chromatography. researchgate.nettcichemicals.com |
| Diazomethane | Methyl Ester | Reacts quickly and cleanly, but is toxic and explosive, requiring careful handling. |
| BF₃/Methanol | Methyl Ester | An effective and common method for esterification. |
| DMF-DMA (N,N-Dimethylformamide dimethyl acetal) | Methyl Ester | Reacts rapidly under mild conditions. gcms.cz |
Spectroscopic Characterization Methods in Academic Research
Spectroscopic methods are indispensable for the structural confirmation of "this compound," providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like "this compound". omicsonline.orgnih.gov Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMBC) experiments, the complete chemical structure can be mapped out. mdpi.com
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this molecule, distinct signals would be expected for the ethoxy group (a triplet for the CH₃ and a quartet for the OCH₂), the methylene (B1212753) protons of the acetic acid group (a singlet), and the protons on the two distinct aromatic rings. The splitting patterns and coupling constants of the aromatic protons are key to confirming the 2,3'-substitution pattern of the biphenyl core.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Signals can be assigned to the carboxylic acid carbon, the aromatic carbons, the methylene carbon, and the ethoxy carbons. The chemical shifts are indicative of the electronic environment of each carbon atom.
Table 4: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | ~11-12 | Singlet (broad) | - |
| Aromatic Protons (Ar-H) | ~6.8 - 7.5 | Multiplet | ~2-8 |
| Methylene (-CH₂COOH) | ~3.7 | Singlet | - |
| Ethoxy (-OCH₂CH₃) | ~4.1 | Quartet | ~7.0 |
| Ethoxy (-OCH₂CH₃) | ~1.4 | Triplet | ~7.0 |
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | ~175 |
| Aromatic C-O | ~158 |
| Aromatic Quaternary Carbons | ~125 - 145 |
| Aromatic CH Carbons | ~115 - 130 |
| Ethoxy (-OC H₂CH₃) | ~63 |
| Methylene (-C H₂COOH) | ~35 |
| Ethoxy (-OCH₂C H₃) | ~15 |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy
Vibrational spectroscopy techniques, including FT-IR and FT-Raman, provide information about the functional groups present in a molecule. nih.gov These methods are based on the absorption of infrared radiation or the inelastic scattering of monochromatic light, which excites molecular vibrations (stretching, bending). For "this compound," these spectra would show characteristic bands confirming the presence of its key structural features. This analysis is often used as a quick and reliable method for identity confirmation and to monitor the progress of a chemical reaction. ijert.org
Table 6: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch (broad) | 2500 - 3300 |
| Aromatic C-H | C-H stretch | 3000 - 3100 |
| Aliphatic C-H | C-H stretch | 2850 - 3000 |
| Carboxylic Acid | C=O stretch | 1700 - 1725 |
| Aromatic C=C | C=C stretch | 1450 - 1600 |
| Ether | C-O stretch | 1050 - 1250 |
Mass Spectrometry (MS, LC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. govinfo.gov When coupled with liquid chromatography (LC-MS), it allows for the determination of the molecular weight of the compound eluted from the HPLC column, providing a high degree of certainty in its identification. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to confirm the elemental formula (C₁₆H₁₆O₃). rsc.org
Furthermore, the fragmentation pattern of the molecule, induced by techniques like electron ionization (EI) or collision-induced dissociation (CID), provides a structural fingerprint. nih.gov For "this compound" (Molecular Weight: 256.30 g/mol ), characteristic fragments would result from the cleavage of labile bonds. libretexts.orgmiamioh.edu This fragmentation data is crucial for confirming the proposed structure and distinguishing it from isomers.
Table 7: Predicted Mass Spectrometry Fragments for this compound
| m/z Value (Nominal) | Proposed Fragment Ion | Description of Loss |
| 256 | [M]⁺ or [M+H]⁺ | Molecular Ion or Protonated Molecule |
| 211 | [M - COOH]⁺ | Loss of the carboxyl group |
| 197 | [M - CH₂COOH]⁺ | Loss of the acetic acid side chain |
| 183 | [M - COOH - C₂H₄]⁺ | Loss of carboxyl group and ethylene (B1197577) from ethoxy |
| 168 | [Biphenyl-OH]⁺ | Result of rearrangement and loss of ethoxy and CO |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For an aromatic compound like this compound, UV-Vis spectroscopy provides critical insights into the extent of π-electron conjugation between the two phenyl rings.
The biphenyl system is the primary chromophore, the part of the molecule that absorbs UV or visible light. The absorption of UV radiation promotes electrons from a lower energy molecular orbital (typically a π orbital, the Highest Occupied Molecular Orbital or HOMO) to a higher energy anti-bonding orbital (a π* orbital, the Lowest Unoccupied Molecular Orbital or LUMO). youtube.com In conjugated systems, this energy gap is reduced, leading to absorption at longer wavelengths. masterorganicchemistry.comlibretexts.org
The key electronic transition expected for this molecule is a π → π* transition associated with the conjugated biphenyl system. The degree of conjugation, and thus the position of the maximum absorbance (λmax), is highly dependent on the dihedral angle between the two phenyl rings. A more planar conformation allows for greater overlap of the p-orbitals, extending the conjugation and shifting the λmax to a longer wavelength (a bathochromic shift). libretexts.orgtandfonline.com Steric hindrance caused by the acetic acid group at the 2-position likely forces the rings to be twisted, which would interrupt the conjugation and result in a λmax at a shorter wavelength (a hypsochromic shift) compared to a planar biphenyl.
The ethoxy and acetic acid groups act as auxochromes, which are substituents that can modify the absorption of the chromophore. The ethoxy group, with its lone pairs of electrons on the oxygen atom, can donate electron density to the aromatic ring, potentially causing a slight bathochromic shift and an increase in molar absorptivity (a hyperchromic effect).
A hypothetical UV-Vis spectrum of this compound, dissolved in a solvent like ethanol, would be expected to show a strong absorption band characteristic of the substituted biphenyl chromophore. researchgate.net
Hypothetical UV-Vis Spectral Data
| Parameter | Expected Value | Significance |
|---|---|---|
| λmax | ~250-280 nm | Indicates the wavelength of maximum absorption, related to the π → π* transition of the twisted biphenyl system. |
| Molar Absorptivity (ε) | > 10,000 L·mol⁻¹·cm⁻¹ | A high value reflects the high probability of the π → π* transition, characteristic of aromatic systems. |
| Solvent | Ethanol | A polar protic solvent, suitable for dissolving the compound and transparent in the relevant UV range. |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. northwestern.edumdpi.com For this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its molecular structure and reveal key details about its conformation and intermolecular interactions in the solid state.
The analysis would yield precise bond lengths, bond angles, and, most importantly, the torsion (dihedral) angle between the two phenyl rings. This angle is a critical conformational parameter for biphenyl derivatives, influenced by the steric bulk of the substituents at the ortho positions. nih.gov In this case, the acetic acid group at the 2-position would create significant steric strain, forcing the rings into a non-planar arrangement, with an expected dihedral angle significantly greater than zero.
Furthermore, the carboxylic acid functional group is a strong hydrogen bond donor and acceptor. In the solid state, carboxylic acids typically form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.goviucr.org X-ray crystallography would confirm the presence and geometry of this supramolecular assembly. The packing of these dimers in the crystal lattice, influenced by weaker interactions such as C-H···π or van der Waals forces, would also be elucidated.
Hypothetical Crystallographic Data Table
| Parameter | Expected Information | Significance |
|---|---|---|
| Crystal System | e.g., Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and angles of the repeating unit of the crystal. |
| Biphenyl Dihedral Angle | 50-70° | Quantifies the twist between the two phenyl rings, indicating the degree of steric hindrance. |
| Hydrogen Bond Geometry | O-H···O distance (~2.6 Å) | Confirms the presence and strength of the carboxylic acid dimer formation. |
| Molecular Packing | e.g., Herringbone, Layered | Describes how the molecules are arranged in the crystal, influencing physical properties. |
Advanced Data Analysis and Chemometrics for Complex Research Data Sets
In modern chemical research, instrumental analysis often generates large and complex datasets. Chemometrics applies mathematical and statistical methods to extract meaningful information from this chemical data. nih.govfrontiersin.orglongdom.org For a compound like this compound, especially in the context of pharmaceutical development or materials science, chemometric techniques would be invaluable.
For instance, if a series of related biphenyl-2-yl-acetic acid derivatives were synthesized and tested for biological activity, chemometrics could be used to build a Quantitative Structure-Activity Relationship (QSAR) model. Spectroscopic data (like UV-Vis, IR, or NMR) could be used as molecular descriptors. Techniques such as Principal Component Analysis (PCA) could be employed to reduce the dimensionality of the spectroscopic data, identifying the most significant variations between the different compounds. longdom.org These principal components could then be correlated with biological activity using regression methods like Partial Least Squares (PLS) to understand which structural features are crucial for the desired effect. ijpsjournal.com
Chemometrics is also essential for analyzing data from hyphenated techniques (e.g., LC-MS, GC-MS) used in metabolism or degradation studies, helping to identify unknown metabolites or impurities from complex matrices. swayam2.ac.in In process analytical technology (PAT), spectroscopic data collected in real-time during the synthesis of this compound could be analyzed using chemometric models to monitor reaction progress, predict yield, and ensure consistent product quality. longdom.org The integration of artificial intelligence and machine learning algorithms further enhances these analytical capabilities, allowing for more sophisticated pattern recognition and predictive modeling from spectroscopic data. rjpn.org
Future Prospects and Emerging Research Areas for 3 Ethoxy Biphenyl 2 Yl Acetic Acid Studies
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of biphenyl (B1667301) compounds has been a cornerstone of organic chemistry, with numerous methods developed over the past century. arabjchem.org Traditional methods are often being re-evaluated in the context of green chemistry, which emphasizes the use of less hazardous substances and more environmentally benign processes. researchgate.net Future research into the synthesis of (3'-Ethoxy-biphenyl-2-yl)-acetic acid is likely to focus on the development of more efficient and sustainable routes that minimize waste and energy consumption.
A key area of development is the refinement of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for the formation of the biphenyl core. arabjchem.orgmdpi.com Research is ongoing to develop more active and stable catalysts, including those based on palladium complexes with novel ligands or even more abundant and less toxic metals. nih.gov The use of aqueous reaction media, solventless conditions, and energy-efficient techniques like microwave-assisted synthesis are also promising avenues for creating greener synthetic pathways for biphenylacetic acid derivatives. mdpi.comresearchgate.netrsc.org
The table below outlines some potential future directions in the synthesis of biphenylacetic acid derivatives, aiming for greater efficiency and sustainability.
| Synthetic Strategy | Potential Improvement | Sustainability Aspect |
| Catalyst Development | Use of next-generation palladium catalysts or catalysts based on more abundant metals (e.g., nickel, copper). | Reduced reliance on precious metals, potentially lower costs, and milder reaction conditions. |
| Reaction Conditions | Employment of aqueous solvent systems, ionic liquids, or solvent-free reactions. | Reduced use of volatile organic compounds (VOCs), easier product separation, and lower environmental impact. |
| Energy Input | Utilization of microwave or ultrasound irradiation to accelerate reactions. | Reduced reaction times and lower energy consumption compared to conventional heating. |
| Starting Materials | Exploration of bio-based starting materials for the synthesis of the biphenyl core. | Increased use of renewable resources and a move away from petrochemical feedstocks. |
Exploration of Underexplored Biological Interactions and Mechanisms In Vitro
While the biological activities of many biphenylacetic acid derivatives have been investigated, particularly as anti-inflammatory agents, the specific in vitro profile of this compound remains largely uncharted territory. arabjchem.org Future research will likely delve into a systematic in vitro screening of this compound against a wide array of biological targets to uncover novel therapeutic potentials.
Given the structural similarities to other biologically active biphenyl and phenoxyacetic acid derivatives, promising areas for in vitro investigation include:
Anti-inflammatory Activity: Beyond general anti-inflammatory effects, future studies could explore the specific mechanisms, such as the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) or other inflammatory mediators. researchgate.net
Anticancer Properties: The cytotoxic effects of this compound could be evaluated against various cancer cell lines. researchgate.net Mechanistic studies could then elucidate the pathways involved, such as the induction of apoptosis or cell cycle arrest. rsc.org
Antimicrobial Effects: The potential for this compound to inhibit the growth of various bacterial and fungal strains is another area ripe for exploration. ajgreenchem.com
The following table summarizes potential underexplored biological targets for in vitro studies of this compound.
| Biological Target Class | Specific Examples for In Vitro Screening | Potential Therapeutic Area |
| Enzymes | Cyclooxygenases (COX-1, COX-2), Lipoxygenases, Kinases, Proteases | Inflammation, Cancer, Neurological Disorders |
| Receptors | Nuclear receptors (e.g., PPARs), G-protein coupled receptors (GPCRs) | Metabolic diseases, various signaling disorders |
| Ion Channels | Voltage-gated and ligand-gated ion channels | Neurological disorders, cardiovascular diseases |
| Microorganisms | Various strains of bacteria and fungi | Infectious diseases |
Integration of Artificial Intelligence and Machine Learning in Rational Design and Activity Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. acs.org These computational tools can be powerfully applied to the rational design of new this compound derivatives and the prediction of their biological activities.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. mdpi.comajgreenchem.com By analyzing a dataset of related biphenyl compounds with known biological activities, ML algorithms can build predictive models. nih.gov These models can then be used to:
Predict the activity of novel, unsynthesized derivatives of this compound.
Identify key structural features that are crucial for a particular biological activity.
Guide the design of new compounds with potentially enhanced potency and selectivity.
The integration of AI and ML can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources. researchgate.net
The table below illustrates the type of data that could be used to train a QSAR model for biphenylacetic acid derivatives.
| Compound | Molecular Descriptors (e.g., LogP, Molecular Weight, Polar Surface Area) | Experimental Biological Activity (e.g., IC50) |
| Derivative 1 | [Descriptor Values] | [Activity Value] |
| Derivative 2 | [Descriptor Values] | [Activity Value] |
| Derivative 3 | [Descriptor Values] | [Activity Value] |
| ... | ... | ... |
Investigation into Materials Science Applications of Biphenylacetic Acid Derivatives
The rigid and planar structure of the biphenyl core makes it an attractive building block for various materials. rsc.org While the primary focus for many biphenylacetic acids has been in the pharmaceutical realm, their potential in materials science is an emerging area of research. The functional groups of this compound, namely the ethoxy and carboxylic acid moieties, offer handles for further chemical modification, allowing for the fine-tuning of its material properties.
Potential applications for biphenylacetic acid derivatives in materials science include:
Liquid Crystals: The elongated and rigid nature of the biphenyl unit is a common feature in liquid crystalline molecules. japsonline.comnih.govachemblock.com By modifying the acetic acid group to include different ester or amide linkages, it may be possible to design novel liquid crystals with specific phase behaviors and optical properties.
Polymers: Biphenyl derivatives can be incorporated into polymers to enhance their thermal stability, mechanical strength, and optical properties. arabjchem.org The carboxylic acid group of this compound could be used to create polyester (B1180765) or polyamide chains.
Organic Electronics: Biphenyl-containing molecules have been investigated for their use in organic light-emitting diodes (OLEDs) and organic semiconductors. acs.org The electronic properties of the biphenyl system can be tailored through substitution, and the acetic acid group could be used to anchor the molecule to surfaces or to other components in a device.
The following table summarizes potential materials science applications for functionalized biphenylacetic acid derivatives.
| Application Area | Key Property of Biphenyl Core | Role of Functional Groups (Ethoxy, Acetic Acid) |
| Liquid Crystals | Rigidity and linear shape | Can be modified to tune mesophase behavior and clearing points. |
| High-Performance Polymers | Thermal stability and mechanical strength | Provide reactive sites for polymerization (e.g., polyester formation). |
| Organic Electronics | π-conjugated system for charge transport | Can be used to influence molecular packing and electronic coupling. |
Role of this compound as a Building Block in Complex Chemical Synthesis
The presence of multiple functional groups on this compound makes it a valuable and versatile building block for the synthesis of more complex molecules. arabjchem.orgajgreenchem.com The carboxylic acid and the biphenyl rings offer multiple points for chemical modification, allowing for the construction of intricate molecular architectures.
The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, providing a gateway to a wide range of chemical transformations. researchgate.net The biphenyl rings can undergo further substitution reactions, allowing for the introduction of additional functionalities that can tailor the properties of the final molecule.
The unique substitution pattern of this compound, with functional groups on both phenyl rings, makes it a particularly interesting starting material for the synthesis of:
Novel Pharmaceutical Agents: By using the existing scaffold as a starting point, new and more complex drug candidates can be synthesized with potentially improved efficacy, selectivity, or pharmacokinetic properties.
Functional Dyes and Pigments: The biphenyl core can act as a chromophore, and modification of the functional groups can be used to tune the color and other photophysical properties of the resulting molecules.
Ligands for Catalysis: The functional groups can be used to coordinate with metal centers, leading to the development of new catalysts for a variety of chemical reactions.
Q & A
Q. Methodological workflow :
- HPLC-UV/RI : Quantify purity using reversed-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) .
- NMR spectroscopy : Confirm structure via - and -NMR. Key signals include the ethoxy group ( ~1.3 ppm for CH, ~4.0 ppm for OCH) and acetic acid protons ( ~3.5 ppm) .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M-H] for ESI-negative mode) and fragment patterns .
Advanced: How do structural modifications (e.g., ethoxy vs. methoxy groups) impact biological activity in biphenyl acetic acid derivatives?
Q. SAR strategies :
- Comparative assays : Test analogs (e.g., 3'-methoxy or 3',5'-dimethyl derivatives) in target systems (e.g., enzyme inhibition). Ethoxy groups enhance lipophilicity, potentially improving membrane permeability but reducing solubility .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes when substituting ethoxy with bulkier groups. Validate with in vitro IC measurements .
- Data interpretation : Correlate LogP (from HPLC retention times) with cellular uptake efficiency .
Advanced: How can researchers resolve discrepancies in metabolic stability data for this compound?
Q. Troubleshooting workflow :
- In vitro assays : Repeat microsomal stability studies (human/rat liver microsomes) with controls for CYP enzyme activity. Use LC-MS/MS to quantify parent compound depletion and metabolite formation (e.g., hydroxylated or demethylated products) .
- Error sources : Check for matrix effects (e.g., protein binding) or instability in assay buffers. Include stabilizers like NADPH-regenerating systems .
- Orthogonal validation : Compare with hepatocyte models to assess phase II metabolism contributions .
Basic: What methods are recommended for assessing the compound’s purity in solution?
Q. Quantitative approaches :
- HPLC-DAD : Use gradient elution (e.g., 30–70% acetonitrile in 20 min) to separate impurities. Monitor UV absorption at 254 nm .
- Titration : For crude purity estimates, acid-base titration with NaOH (phenolphthalein indicator). Calibrate against NMR-pure standards to address variability (±5% error) .
- Karl Fischer titration : Quantify residual water in solid samples, critical for hygroscopic acetic acid derivatives .
Advanced: How can computational tools predict the environmental fate of this compound?
Q. Eco-toxicological modeling :
- Software : Apply EPI Suite (EPA) to estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF). Ethoxy groups may reduce hydrolysis rates compared to methyl esters .
- Experimental validation : Perform OECD 301D ready biodegradability tests. Monitor degradation via LC-MS and -NMR for fragment identification .
Advanced: What strategies mitigate crystallization challenges during scale-up synthesis?
Q. Crystallization optimization :
- Solvent screening : Test polar aprotic solvents (e.g., DMF) vs. ethanol/water mixtures. Ethanol/water (70:30) often promotes controlled nucleation .
- Seeding : Introduce pure crystalline seeds at 50–60% supersaturation to avoid amorphous solid formation.
- PAT tools : Use in situ Raman spectroscopy to monitor polymorph transitions during cooling .
Basic: What safety precautions are essential when handling this compound?
Q. Risk mitigation :
- PPE : Nitrile gloves, lab coat, and safety goggles (tested to EN 166/ANSI Z87.1) .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of acetic acid vapors.
- Spill management : Neutralize spills with sodium bicarbonate and adsorb via vermiculite .
Advanced: How can researchers validate target engagement in cellular assays?
Q. Pharmacodynamic approaches :
- Cellular thermal shift assay (CETSA) : Monitor protein target stabilization upon compound binding using Western blot or nanoDSF .
- Competitive binding : Co-treat with known inhibitors (e.g., COX-2 inhibitors for anti-inflammatory studies) and measure IC shifts .
Advanced: What analytical techniques differentiate polymorphic forms of this compound?
Q. Solid-state characterization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
